(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride
Description
(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of an amino group attached to a cyclopentyl ring and a propanamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopentylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOLMHGLHOXRA-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentylamine and (S)-2-bromo-propanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at around 0-5°C to ensure the desired stereochemistry.
Formation of Intermediate: The reaction between cyclopentylamine and (S)-2-bromo-propanamide leads to the formation of an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (2S)-2-Amino-N-cyclopentylpropanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuropharmacology
(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride has been investigated for its effects on neurotransmitter systems, particularly in relation to glutamate receptors. It may serve as a modulator for these receptors, which are crucial in synaptic plasticity and cognitive functions.
- Case Study : A study demonstrated that derivatives of this compound could enhance synaptic transmission in animal models, suggesting potential use in treating cognitive disorders such as Alzheimer's disease.
Anticancer Research
The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells.
- Case Study : In vitro studies indicated that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Pain Management
Research indicates that this compound may have analgesic properties by modulating pain pathways in the central nervous system.
- Case Study : Animal studies have shown that administration of the compound significantly reduced pain responses in models of inflammatory pain, suggesting its potential as a new analgesic agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Data Table: Enzyme Inhibition Potency
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains.
- Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-N-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring.
(2S)-2-Amino-N-cyclopropylpropanamide: Similar structure but with a cyclopropyl ring.
Uniqueness
(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride is unique due to its specific cyclopentyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclopentyl group attached to an amino acid backbone. This configuration is significant for its interaction with biological targets, particularly receptors involved in neurotransmission and metabolic processes.
Research indicates that this compound may act as a modulator of specific neurotransmitter receptors. Its activity at the serotonin 2C receptor (5-HT2C) suggests a role in influencing mood and appetite regulation. The functional selectivity observed in related compounds points to the potential for targeted therapeutic effects while minimizing side effects associated with broader receptor activation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. Notably, it has been shown to enhance signaling through the 5-HT2C receptor without activating the β-arrestin pathway, which is often linked to adverse effects .
| Parameter | Value |
|---|---|
| EC50 (5-HT2C receptor) | 23 nM |
| Selectivity over 5-HT2B | High |
In Vivo Studies
In vivo models further support the compound's efficacy. For example, in an amphetamine-induced hyperactivity model, the compound demonstrated notable antipsychotic-like activity, suggesting its potential for treating mood disorders .
Case Studies
-
Case Study on Antipsychotic Activity :
- Objective : Evaluate the antipsychotic potential of this compound.
- Method : Administered to rodent models exhibiting hyperactivity.
- Results : Significant reduction in hyperactivity was observed, indicating a potential mechanism for mood stabilization.
- Case Study on Metabolic Effects :
Research Findings
Recent studies have highlighted the compound's ability to modulate pathways associated with metabolic disorders. Its protective effects against endoplasmic reticulum (ER) stress in pancreatic cells indicate its potential utility in diabetes management .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Selective agonism at 5-HT2C |
| Antipsychotic Activity | Reduced hyperactivity in rodent models |
| Metabolic Protection | Enhanced β-cell viability under ER stress |
Q & A
Q. What are the recommended analytical methods for characterizing (2S)-2-Amino-N-cyclopentylpropanamide hydrochloride, and how are they validated?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for characterization.
- HPLC Protocol : Use a reversed-phase C18 column with UV detection at 200–220 nm. Calibrate with standard solutions and validate via retention time consistency and peak purity analysis .
- GC-MS Protocol : Derivatize the compound (e.g., silylation) to enhance volatility. Separate using a capillary column (e.g., DB-5MS) with helium carrier gas. Validate via fragmentation patterns and comparison to reference libraries .
Q. What safety precautions are critical when handling (2S)-2-Amino-N-cyclopentylpropanamide hydrochloride in laboratory settings?
Methodological Answer: Adhere to GHS/CLP regulations:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (P262).
- Work in fume hoods to prevent inhalation (P261).
- Store at −20°C in airtight containers to mitigate decomposition .
Q. How can researchers optimize the synthesis of (2S)-2-Amino-N-cyclopentylpropanamide hydrochloride to improve yield and purity?
Methodological Answer: Key steps:
- Starting Materials : Use enantiomerically pure precursors (e.g., L-serine derivatives) to ensure stereochemical integrity.
- Reaction Conditions : Employ nucleophilic substitution under controlled pH (7–9) and low-temperature (0–10°C) conditions to minimize side reactions .
- Purification : Apply recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate ≥95% purity .
Advanced Research Questions
Q. How does microbial contamination (e.g., E. coli) impact the stability of (2S)-2-Amino-N-cyclopentylprochloride in biological matrices, and how can this be mitigated?
Methodological Answer:
- Stability Data :
| Matrix | Temp. | Stability (48 hrs) | Stability (6 months) |
|---|---|---|---|
| Plasma | 37°C | 100% | ~70% degradation |
| Urine | 37°C | 89% | ~30% degradation |
Q. How should researchers address contradictions in stability data under varying storage conditions?
Methodological Answer:
Q. What strategies are effective for resolving enantiomeric impurities during synthesis?
Methodological Answer:
Q. How can the compound’s reactivity be leveraged for derivatization in proteomics or metabolomics studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
